Cas no 1330236-13-9 (4-Oxo Ticlopidine-d4)

4-Oxo Ticlopidine-d4 Chemical and Physical Properties
Names and Identifiers
-
- 4-Oxo Ticlopidine-d4
- 5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridin-4-one
-
- Inchi: 1S/C14H12ClNOS/c15-12-4-2-1-3-10(12)9-16-7-5-13-11(14(16)17)6-8-18-13/h1-4,6,8H,5,7,9H2/i1D,2D,3D,4D
- InChI Key: KQQBLQBNIVSMLU-RHQRLBAQSA-N
- SMILES: C1(=O)N(CC2=C([2H])C([2H])=C([2H])C([2H])=C2Cl)CCC2SC=CC1=2
4-Oxo Ticlopidine-d4 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | O864412-1mg |
4-Oxo Ticlopidine-d4 |
1330236-13-9 | 1mg |
$196.00 | 2023-05-17 | ||
TRC | O864412-10mg |
4-Oxo Ticlopidine-d4 |
1330236-13-9 | 10mg |
$1533.00 | 2023-05-17 |
4-Oxo Ticlopidine-d4 Related Literature
-
1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
Additional information on 4-Oxo Ticlopidine-d4
Professional Introduction to 4-Oxo Ticlopidine-d4 (CAS No. 1330236-13-9)
4-Oxo Ticlopidine-d4, a deuterated derivative of Ticlopidine, is a compound of significant interest in the field of pharmaceutical chemistry and drug development. The molecular structure of this compound incorporates a deuterium atom at the 4-position of the ticlopidine core, which modifies its physical and chemical properties while retaining its pharmacological relevance. This introduction delves into the compound's characteristics, its potential applications, and how it aligns with the latest advancements in medicinal chemistry.
The chemical name 4-Oxo Ticlopidine-d4 underscores its structural similarity to ticlopidine, a well-known antiplatelet agent used in the prevention of thromboembolic events. The introduction of deuterium atoms into organic molecules is a common practice in drug development, as it can lead to improved metabolic stability, altered pharmacokinetics, and enhanced pharmacological efficacy. In the case of 4-Oxo Ticlopidine-d4, the deuterium substitution is strategically placed to minimize interference with the compound's biological activity while optimizing its pharmacological profile.
The CAS number CAS No. 1330236-13-9 provides a unique identifier for this compound, facilitating its recognition in scientific literature, patents, and regulatory filings. This specificity is crucial for researchers who are studying the compound's interactions with biological targets or exploring its potential as a drug candidate. The deuterated form of ticlopidine has garnered attention due to its potential as an isotope-labeled probe in diagnostic imaging and metabolic studies.
Recent research has highlighted the importance of isotopically labeled compounds in understanding drug metabolism and pharmacokinetics. The use of deuterium-labeled analogs allows for more precise tracking of drug absorption, distribution, metabolism, and excretion (ADME) processes. For instance, studies have shown that deuterated versions of antiplatelet agents can exhibit different metabolic pathways compared to their non-deuterated counterparts, which can have implications for drug dosing and patient safety.
The synthesis of 4-Oxo Ticlopidine-d4 involves sophisticated organic chemistry techniques that ensure high purity and yield. Advanced methodologies such as cross-coupling reactions and deuterium exchange protocols are employed to introduce the deuterium atom at the desired position. These synthetic strategies are critical for producing compounds that meet the stringent requirements of pharmaceutical research and development.
In terms of pharmacological activity, 4-Oxo Ticlopidine-d4 retains the antiplatelet properties of ticlopidine by inhibiting platelet adhesion and aggregation. However, its deuterated nature may lead to subtle differences in receptor binding affinity and duration of action. These differences are being thoroughly investigated in preclinical studies to determine if they translate into clinical benefits. The compound's potential as a tool for studying platelet function and thrombosis mechanisms makes it a valuable asset in cardiovascular research.
The application of mass spectrometry techniques has been instrumental in characterizing 4-Oxo Ticlopidine-d4. High-resolution mass spectrometry (HRMS) allows for precise identification and quantification of the deuterated species, ensuring that the compound meets quality standards for further study. Additionally, nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, confirming the correct placement of the deuterium atom.
The role of computational chemistry in designing and optimizing drug candidates cannot be overstated. Molecular modeling studies have been conducted on 4-Oxo Ticlopidine-d4 to predict its binding interactions with biological targets such as P2Y12 receptors. These simulations help researchers understand how small structural modifications can influence pharmacological activity, guiding the development of more effective therapeutic agents.
The regulatory landscape for novel pharmaceutical compounds like 4-Oxo Ticlopidine-d4 is complex but well-defined. Regulatory agencies require extensive preclinical data to support the safety and efficacy of new drugs before they can be approved for human use. The unique properties of this deuterated derivative make it an attractive candidate for further clinical investigation under appropriate regulatory frameworks.
Ethical considerations are paramount in pharmaceutical research involving human subjects. Clinical trials involving derivatives like 4-Oxo Ticlopidine-d4 must adhere to strict ethical guidelines to ensure participant safety and informed consent. The potential benefits of such research must be weighed against any risks associated with new treatments.
The future direction of research on 4-Oxo Ticlopidine-d4 may include exploring its use as an imaging agent in positron emission tomography (PET) scans or as a biomarker for monitoring treatment response in patients with thrombotic disorders. Advances in PET imaging technology have opened new avenues for using isotopically labeled compounds in diagnostic applications.
In conclusion, 4-Oxo Ticlopidine-d4 (CAS No. 1330236-13-9) represents a significant advancement in pharmaceutical chemistry due to its unique structure and potential applications. Its synthesis, characterization, and preclinical evaluation are critical steps toward understanding its therapeutic potential and improving patient care in cardiovascular medicine.
1330236-13-9 (4-Oxo Ticlopidine-d4) Related Products
- 52853-55-1(N-benzyl-2-methyl-2-propen-1-amine hydrochloride)
- 1203-46-9(4,8-Dichloro-2,3-dimethylquinoline)
- 123253-97-4(2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl-butanedioic-2-13C Acid Diethyl Ester)
- 339102-92-0(2-3-{(2-Chloro-4-fluorobenzyl)oxyimino}-1-(dimethylamino)propylidenemalononitrile)
- 1361795-86-9(Ethyl 4-cyano-5-(trifluoromethoxy)pyridine-2-carboxylate)
- 1149387-98-3(2-(3-carbamoylphenyl)acetic acid)
- 929971-42-6(3-{6-chloro-1,3-dimethyl-1H-pyrazolo3,4-bpyridin-5-yl}prop-2-enoic acid)
- 1227582-30-0(3-Chloro-6-(3-fluorophenyl)pyridine-2-methanol)
- 2097950-32-6(2-(4-(Methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butanoic acid)
- 2227780-02-9((2R)-1-(3-fluoro-2-methoxyphenyl)propan-2-ol)



